molecular formula C12H19NO5 B14043256 (S)-1-tert-butyl 2-methyl 6-oxopiperidine-1,2-dicarboxylate CAS No. 183890-38-2

(S)-1-tert-butyl 2-methyl 6-oxopiperidine-1,2-dicarboxylate

Cat. No.: B14043256
CAS No.: 183890-38-2
M. Wt: 257.28 g/mol
InChI Key: YEPHUWXGDVXZPY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as oxo and dicarboxylate functionalities. Its distinct chemical properties make it a valuable subject of study in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The oxo and dicarboxylate functionalities are then introduced via oxidation and esterification reactions, respectively. The reaction conditions often require the use of strong bases, oxidizing agents, and catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced waste . Additionally, the scalability of these methods ensures that large quantities of the compound can be produced for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of alkyl or aryl derivatives .

Mechanism of Action

The mechanism by which 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both oxo and dicarboxylate functionalities. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

183890-38-2

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-6-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

YEPHUWXGDVXZPY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCCC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.